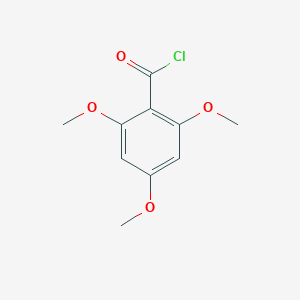

2,4,6-Trimethoxybenzoyl chloride

Vue d'ensemble

Description

2,4,6-Trimethoxybenzoyl chloride is a chemical compound that is closely related to various substituted benzoyl chlorides and benzoic acid derivatives. While the specific compound 2,4,6-trimethoxybenzoyl chloride is not directly studied in the provided papers, related compounds such as 2,4,5-trimethylbenzoic acid and (trimethylsiloxy)benzoyl chlorides have been investigated, which can provide insights into the properties and reactivity of similar molecules .

Synthesis Analysis

The synthesis of related compounds, such as 2,4,6-trimethylbenzoyl chloride, has been reported using sulfurous oxychloride with a catalyst like dimethylformamide, achieving a high yield under specific conditions . This suggests that a similar approach could potentially be applied to synthesize 2,4,6-trimethoxybenzoyl chloride, with adjustments for the different substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,4,6-trimethoxybenzoyl chloride has been studied using techniques like X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . These studies can help predict the molecular structure of 2,4,6-trimethoxybenzoyl chloride by analogy.

Chemical Reactions Analysis

The reactivity of (trimethylsiloxy)benzoyl chlorides has been explored, showing that these compounds can undergo condensation polymerization and react with various nucleophiles . This indicates that 2,4,6-trimethoxybenzoyl chloride may also participate in similar reactions, potentially leading to the formation of polymers or other derivatives when reacted with suitable nucleophilic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their vibrational spectra, have been analyzed using FT-IR, FT-Raman, and UV techniques . These studies provide a foundation for understanding the properties of 2,4,6-trimethoxybenzoyl chloride, such as its spectroscopic characteristics and thermodynamic properties. Additionally, the stability of similar acid chlorides at room temperature and their behavior upon heating have been documented .

Applications De Recherche Scientifique

Synthesis of Nucleophilic Carbenes : It's used in the synthesis of nucleophilic carbenes, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, which have applications in organic synthesis and catalysis (Gorodetsky et al., 2004).

Synthetic Methods Development : Researchers have investigated the synthesis of 2,4,6-trimethylbenzoyl chloride using 2,4,6-trimethylbenzoic acid and sulfurous oxychloride, exploring various reaction conditions to optimize yield (Hu Yong-ling, 2007).

Study of Solvolysis Rates : The introduction of methoxy groups into certain benzoyl chlorides, including 2,4,6-trimethoxybenzoyl chloride, affects the rates of solvolysis, providing insights into the relationship between chemical structure and reactivity (Kyoung-Ho Park & D. N. Kevill, 2011).

Electrophilic Displacement Studies : The chemical reactivity of 2,4,6-trimethoxybenzaldehyde and 2,4,6-trimethoxyacetophenone is explored, particularly focusing on the electrophilic displacement of formyl and acetyl groups (J. Strating et al., 2010).

Ionic Conjugated Polymer Synthesis : The compound is used in the synthesis of ionic conjugated polymers via the polymerization of certain monomers, contributing to the development of new materials with potential electronic applications (Y. Gal et al., 2017).

Role in Suzuki–Miyaura Cross-Coupling Reactions : The compound plays a role in palladium-mediated Suzuki–Miyaura cross-coupling reactions, which are fundamental processes in organic synthesis (G. Grasa et al., 2002).

Silver Complexes and Polymerization Studies : Silver complexes containing 2,4,6-Trimethoxybenzoyl chloride are used as initiators in ring-opening polymerization of certain lactides, contributing to polymer science (Manoja K. Samantaray et al., 2007).

Regioselective Acylation of Cellulose : The compound is used in the regioselective esterification of cellulose, which is significant in the field of material science and engineering (Daiqiang Xu et al., 2011).

Mécanisme D'action

Target of Action

2,4,6-Trimethoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO4 It’s known that benzoyl chloride compounds often react with amines, alcohols, and water, forming amides, esters, and acids respectively .

Mode of Action

The mode of action of 2,4,6-Trimethoxybenzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive substances used in organic synthesis. They can react with a wide range of nucleophiles, including amines and alcohols, to form amides and esters respectively . The specific mode of action can vary depending on the reaction conditions and the nucleophile it is reacting with.

Biochemical Pathways

The compound’s reactivity suggests that it could potentially be involved in various biochemical reactions, particularly in the formation of amides and esters .

Result of Action

The result of the action of 2,4,6-Trimethoxybenzoyl chloride is the formation of new compounds through its reactions with various nucleophiles. For example, it can react with amines to form amides, or with alcohols to form esters . The specific molecular and cellular effects would depend on the nature of these reaction products.

Action Environment

The action of 2,4,6-Trimethoxybenzoyl chloride can be influenced by various environmental factors. For instance, the presence of different nucleophiles can lead to the formation of different reaction products. Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability .

Propriétés

IUPAC Name |

2,4,6-trimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXFMSXONCJZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

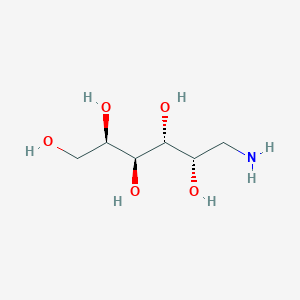

COC1=CC(=C(C(=C1)OC)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491446 | |

| Record name | 2,4,6-Trimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethoxybenzoyl chloride | |

CAS RN |

42833-84-1 | |

| Record name | 2,4,6-Trimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)